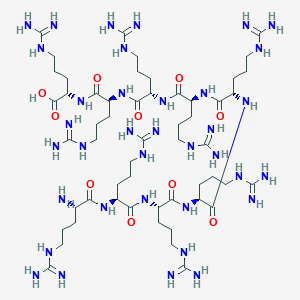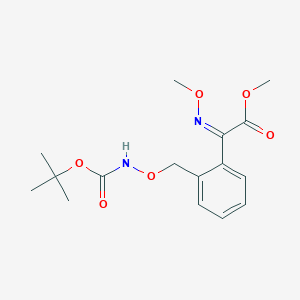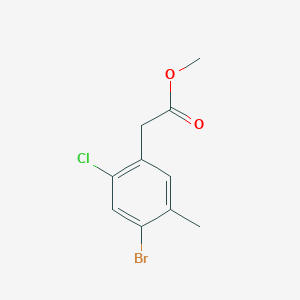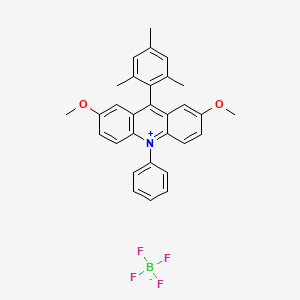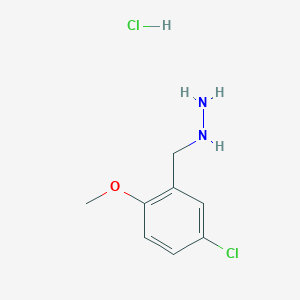
(5-Chloro-2-methoxybenzyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methoxybenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O and a molecular weight of 209.07 g/mol. It is a derivative of benzylhydrazine, where a chlorine atom and a methoxy group are attached to the benzene ring. This compound is commonly used in scientific research and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxybenzyl)hydrazine hydrochloride typically involves the following steps:
Benzyl Chloride Derivation: Starting with benzyl chloride, a chlorination reaction introduces a chlorine atom to the benzene ring.
Methoxylation: The chlorinated benzene undergoes methoxylation to introduce a methoxy group (-OCH3) at the appropriate position.
Hydrazine Addition: The resulting compound is then reacted with hydrazine to form the hydrazine derivative.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reagents and products.
化学反应分析
Types of Reactions: (5-Chloro-2-methoxybenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can replace the chlorine or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo derivatives, such as aldehydes and ketones.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Compounds with different functional groups replacing the chlorine or methoxy groups.
科学研究应用
(5-Chloro-2-methoxybenzyl)hydrazine hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
(5-Chloro-2-methoxybenzyl)hydrazine hydrochloride is similar to other benzylhydrazine derivatives, such as 2,4-dichlorophenylhydrazine hydrochloride and 2,4-dinitrophenylhydrazine. its unique combination of chlorine and methoxy groups on the benzene ring distinguishes it from these compounds. The presence of these functional groups can influence its reactivity and biological activity, making it a valuable compound in various applications.
相似化合物的比较
2,4-Dichlorophenylhydrazine hydrochloride
2,4-Dinitrophenylhydrazine
5-Chloro-2-methylbenzonitrile
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O.ClH/c1-12-8-3-2-7(9)4-6(8)5-11-10;/h2-4,11H,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDZEDTWWZBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
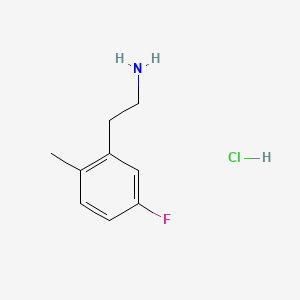
![Methyl[(quinolin-8-yl)methyl]amine hydrochloride](/img/structure/B8135766.png)
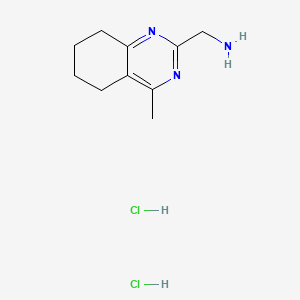
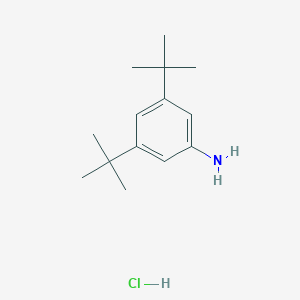
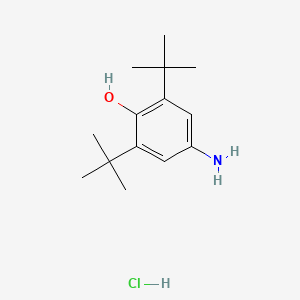
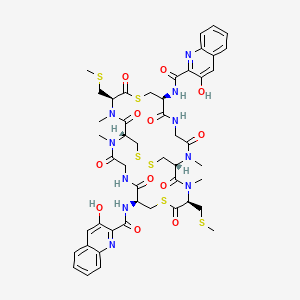
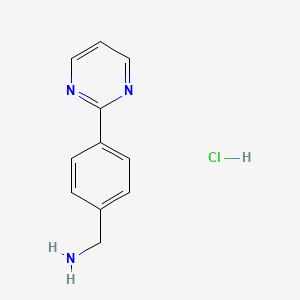
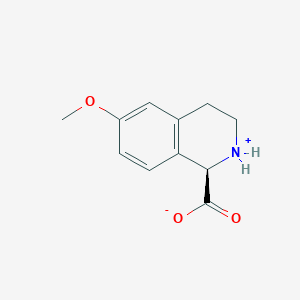
![4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine](/img/structure/B8135828.png)
![Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B8135829.png)
